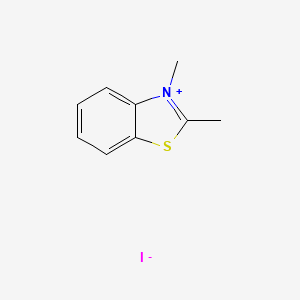

2,3-二甲基苯并噻唑碘化物

描述

2,3-Dimethylbenzothiazolium iodide is a chemical compound with the linear formula C9H10INS . It has a molecular weight of 291.155 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of 2,3-Dimethylbenzothiazolium iodide has been described in the literature . A solution of 2-methylbenzothiazole in anhydrous ethanol was treated with iodomethane .Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbenzothiazolium iodide is represented by the linear formula C9H10INS . The molecular weight of this compound is 291.155 .Chemical Reactions Analysis

One of the known reactions involving 2,3-Dimethylbenzothiazolium iodide is with Zincke’s salts . The reaction of 1-(2,4-dinitrophenyl)pyridinium chloride and 2-(2,4-dinitrophenyl)isoquinolinium chloride with 2,3-dimethylbenzothiazolium iodide in hot pyridine allows the introduction of an aryl residue into the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylbenzothiazolium iodide include a molecular weight of 291.155 . The compound has a linear formula of C9H10INS .科学研究应用

Organic Synthesis

2,3-Dimethylbenzothiazolium iodide: is a versatile reagent in organic synthesis. It’s used to introduce aryl residues into the thiazole ring through intermolecular transformations . This process is facilitated by the reaction with Zincke’s salts, which allows for the modification of the pyridine ring and the incorporation of different functional groups.

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound serves as a building block for creating more complex benzothiazolium structures. Its reactions can lead to the formation of new heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals .

Material Science

2,3-Dimethylbenzothiazolium iodide: can be used in material science research, particularly in the synthesis of organic materials with potential applications in electronics and photonics. Its structural properties may contribute to the development of organic semiconductors .

Photodynamic Therapy

There’s potential for this compound to be used in photodynamic therapy (PDT). The benzothiazolium moiety can be part of photosensitizers, which, upon activation by light, produce reactive oxygen species that can kill cancer cells .

Analytical Chemistry

This compound may find applications in analytical chemistry as a chromogenic agent. Its ability to form colored complexes with various metals could be utilized in the detection and quantification of trace elements .

Catalysis

In catalysis, 2,3-Dimethylbenzothiazolium iodide might act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic processes important for industrial chemistry .

Chemical Education

Due to its reactivity and the ease of handling, it can be used in educational settings to demonstrate various chemical reactions and synthesis techniques to students, fostering a practical understanding of organic chemistry .

Environmental Chemistry

Lastly, research into the environmental fate of benzothiazolium compounds, including 2,3-Dimethylbenzothiazolium iodide , can provide insights into their biodegradability and potential impact on ecosystems .

安全和危害

属性

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRIFNLQJXPRJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950521 | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzothiazolium iodide | |

CAS RN |

2785-06-0 | |

| Record name | NSC10497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)